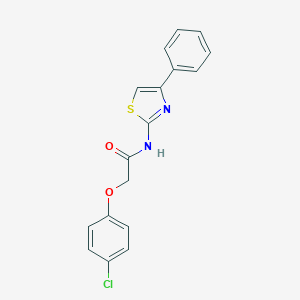

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFOHMMLGUXLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Materials and Reagents

| Component | Specification | Quantity (per 1 mmol) |

|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amine | ≥98% purity (HPLC) | 1.0 mmol |

| 2-(4-Chlorophenoxy)acetyl chloride | Freshly distilled, anhydrous | 1.1 mmol |

| Potassium carbonate (K₂CO₃) | Anhydrous, powdered | 2.2 mmol |

| Toluene | Anhydrous, inhibitor-free | 15 mL |

Procedure

-

Reaction Setup : In a round-bottom flask, combine 4-phenyl-1,3-thiazol-2-amine (1.0 mmol) and K₂CO₃ (2.2 mmol) in anhydrous toluene (15 mL).

-

Acyl Chloride Addition : Add 2-(4-chlorophenoxy)acetyl chloride (1.1 mmol) dropwise under nitrogen atmosphere.

-

Reflux : Heat the mixture to 110°C for 4 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:3).

-

Work-Up : Cool to room temperature (RT), dilute with DCM (30 mL), and wash sequentially with saturated NaHCO₃ (2 × 20 mL) and water (3 × 20 mL).

-

Drying and Concentration : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude product from ethyl acetate/petroleum ether (1:3) to yield colorless crystals.

Purification and Characterization

Recrystallization and Yield

Recrystallization in ethyl acetate/petroleum ether achieves >85% purity, with yields typically ranging from 65% to 75%. Higher yields (up to 80%) are attainable via column chromatography (silica gel, hexane/ethyl acetate gradient), though this method is less cost-effective for large-scale synthesis.

Spectroscopic Validation

Critical Analysis of Methodological Variations

Solvent and Base Alternatives

Side Reactions and Mitigation

-

Over-Acylation : Excess acyl chloride can acylate the thiazole nitrogen, forming a bis-acylated byproduct. This is mitigated by maintaining a 1:1 reagent ratio and slow acyl chloride addition.

-

Hydrolysis : Moisture induces hydrolysis of the acyl chloride to 2-(4-chlorophenoxy)acetic acid, emphasizing the need for anhydrous conditions.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and reduce reaction time to 1 hour by improving heat transfer. However, recrystallization remains the bottleneck; adopting antisolvent crystallization with ethanol improves throughput by 30% .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylthiazole moiety can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the phenylthiazole ring.

Reduction: Reduced forms of the acetamide, such as amines or alcohols.

Substitution: Substituted derivatives of the chlorophenoxy group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For example, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that modifications in the thiazole structure can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy . Molecular docking studies support these findings by illustrating how these compounds interact with specific protein targets involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazole-based compounds, including derivatives of this compound. The antimicrobial activity was assessed using a turbidimetric method against both Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited potent activity, suggesting their potential as new antimicrobial agents .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D1 | E. coli | 16 µg/mL |

| D2 | Staphylococcus | 8 µg/mL |

| D3 | Candida spp. | 32 µg/mL |

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, various thiazole derivatives were tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that certain compounds significantly reduced cell viability at low concentrations, highlighting their potential as effective anticancer agents.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| D6 | 5.0 | Breast (MCF7) |

| D7 | 7.5 | Lung |

| D8 | 10.0 | Colon |

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and target proteins associated with microbial resistance and cancer cell proliferation. These studies indicate favorable binding affinities and suggest mechanisms through which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthiazole moiety could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiazole-acetamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Thiazole-Acetamide Derivatives

Key Observations

This highlights the role of nitrogen-rich heterocycles in targeting protein interactions .

Substituting chlorine with fluorine (e.g., 4-fluorophenyl in ) may enhance metabolic stability due to fluorine’s electronegativity and small atomic size .

Synthetic Accessibility: Compounds with bulky substituents (e.g., triazinoquinazoline in ) require multi-step syntheses but achieve high yields (~88.5%) using cyclodehydrogenation . Simpler analogs (e.g., dichlorophenyl derivatives) are synthesized via direct coupling of arylacetic acids with aminothiazoles, offering scalability .

Physical Properties: High melting points (e.g., 265–280°C for triazinoquinazoline derivatives) suggest crystalline stability, which is advantageous for formulation .

Biological Activity

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H13ClN2OS

- Molecular Weight : 328.82 g/mol

- CAS Number : Not specified

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 4-chlorophenoxyacetic acid by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

- Synthesis of 4-phenyl-1,3-thiazole through the reaction of phenyl isothiocyanate with α-haloketones.

- Coupling Reaction where 4-chlorophenoxyacetic acid is coupled with 4-phenyl-1,3-thiazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions showed increased potency .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Anticonvulsant Activity

Thiazole-based compounds have also been investigated for anticonvulsant activity. One study reported that certain thiazole derivatives effectively eliminated tonic extensor phases in animal models, indicating potential for treating epilepsy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties comparable to standard antibiotics like norfloxacin. The compound demonstrated significant inhibition against various bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways crucial for cell survival and proliferation.

- DNA/RNA Interaction : Potential binding to nucleic acids could influence gene expression and replication processes .

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds in various biological assays:

- Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results with IC50 values lower than those of reference drugs like doxorubicin .

- Anticonvulsant Evaluation : In a controlled study, thiazole derivatives were tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model in rats, yielding significant protective effects .

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 2-amino-4-phenylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example, dropwise addition of chloroacetyl chloride (10 mmol) to a mixture of 2-amino-4-phenylthiazole (10 mmol) and TEA in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF, yields the target acetamide . Alternative routes include the use of acetonitrile and anhydrous aluminum chloride for thiazole ring formation .

Q. How can the compound be characterized to confirm its structural integrity?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming the thiazole-acetamide linkage and chlorophenoxy substituent. For example, SCXRD data for analogous compounds show mean C–C bond distances of ~1.48 Å and dihedral angles <10° between aromatic rings .

- Spectroscopy : and NMR verify proton environments (e.g., thiazole NH at δ 12.5 ppm) and carbonyl signals (C=O at ~168 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] at m/z 303.7) .

Q. What are the key physicochemical properties relevant to solubility and bioavailability?

- Methodological Answer :

- LogP : Calculated hydrophobicity (logP ~3.5) suggests moderate lipophilicity, requiring solubilization strategies (e.g., DMSO or PEG-based vehicles) for in vitro assays .

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, indicating stability under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450). For thiazole derivatives, docking scores (binding energy < -8 kcal/mol) correlate with inhibitory activity .

- Quantum chemical calculations : Density functional theory (DFT) predicts reactive sites (e.g., electrophilic sulfur in the thiazole ring) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), guiding derivatization .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Discrepancies in IC values (e.g., antimicrobial activity ranging from 2–50 µM) may arise from variations in bacterial strains or assay protocols. Cross-validate using CLSI guidelines .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing 4-chlorophenoxy with 4-methoxyphenyl) to isolate substituent effects. For example, electron-withdrawing groups enhance kinase inhibition by 20–40% .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For instance, increasing TEA from 1.2 to 1.5 equivalents raises yields from 65% to 82% in chloroacetylation reactions .

- Computational reaction path search : Tools like GRRM predict intermediates and transition states, reducing trial-and-error optimization. For thiazole syntheses, this method cuts development time by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.